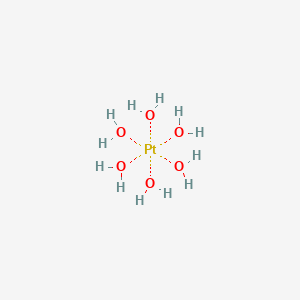

Hexahydroxyplatinumdiuide

Description

Properties

Molecular Formula |

H12O6Pt |

|---|---|

Molecular Weight |

303.18 g/mol |

IUPAC Name |

platinum;hexahydrate |

InChI |

InChI=1S/6H2O.Pt/h6*1H2; |

InChI Key |

BYFKUSIUMUEWCM-UHFFFAOYSA-N |

Canonical SMILES |

O.O.O.O.O.O.[Pt] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Preparation of Halide-Free Hexahydroxyplatinic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the prevailing methods for the preparation of halide-free hexahydroxyplatinic acid (H₂Pt(OH)₆). The synthesis of high-purity, low-halide H₂Pt(OH)₆ is critical for various applications, including the manufacturing of catalysts and as a precursor for platinum-based pharmaceuticals, where halide contamination can be detrimental to performance and safety. While a truly "halide-free" synthesis route that completely avoids halide intermediates is not commonly documented, the standard industrial practice involves the use of halide-containing precursors followed by rigorous purification to reduce halide content to acceptable levels.

Introduction

Hexahydroxyplatinic acid is a hexacoordinated platinum(IV) complex that serves as a valuable precursor in platinum chemistry. Its high platinum content and the absence of halide ligands in the purified form make it a preferred starting material over traditional precursors like chloroplatinic acid (H₂PtCl₆) for many applications. This guide details the common synthetic methodologies, presents quantitative data from various protocols, and provides detailed experimental procedures.

Synthesis Methodology

The most widely adopted method for producing low-halide hexahydroxyplatinic acid involves a two-step process: the formation of an alkali metal hexahydroxyplatinate salt from a chloroplatinate precursor, followed by the precipitation of H₂Pt(OH)₆ through acidification and subsequent purification.

Step 1: Formation of Sodium or Potassium Hexahydroxyplatinate

The initial step involves the hydrolysis of a hexachloroplatinate(IV) salt, such as potassium hexachloroplatinate (K₂PtCl₆) or sodium hexachloroplatinate (Na₂PtCl₆), in the presence of a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH). The reaction is typically heated to drive the complete substitution of the chloride ligands with hydroxide ligands.

Reaction: K₂PtCl₆ + 6 KOH → K₂Pt(OH)₆ + 6 KCl

Step 2: Precipitation and Purification of Hexahydroxyplatinic Acid

The resulting solution containing the alkali metal hexahydroxyplatinate is cooled, and the pH is carefully adjusted to a weakly acidic range (typically pH 4.0-5.5) using an acid such as acetic acid or nitric acid. This protonates the hexahydroxyplatinate anion, leading to the precipitation of the sparingly soluble hexahydroxyplatinic acid. The precipitate is then thoroughly washed to remove residual alkali metal salts and, most importantly, the chloride ions.

Reaction: K₂Pt(OH)₆ + 2 CH₃COOH → H₂Pt(OH)₆↓ + 2 CH₃COOK

The final product is a pale yellow solid that can be dried under vacuum.

Experimental Protocols and Quantitative Data

The following tables summarize quantitative data and experimental parameters from various documented procedures for the synthesis of hexahydroxyplatinic acid.

Table 1: Synthesis of Hexahydroxyplatinic Acid from Potassium Hexachloroplatinate

| Parameter | Value | Reference |

| Starting Material | Potassium Hexachloroplatinate (K₂PtCl₆) | [1] |

| Base | Potassium Hydroxide (KOH) | [1] |

| Molar Ratio (KOH:K₂PtCl₆) | 12:1 | [1] |

| Reaction Conditions | Heated to boiling until solution color changes to oyster | [1] |

| Precipitating Acid | Acetic Acid | [1] |

| Final pH | 5.0 | [1] |

| Washing Procedure | Washed with water until no Cl⁻ is detected | [1] |

| Drying Conditions | 60 °C oven | [1] |

| Yield | 97.0% | [1] |

| Elemental Analysis (Pt) | 64.9% (Theoretical: 65.2%) | [1] |

| Elemental Analysis (H) | 2.75% (Theoretical: 2.70%) | [1] |

Table 2: Synthesis of Hexahydroxyplatinic Acid from Sodium Hexachloroplatinate

| Parameter | Value | Reference |

| Starting Material | Sodium Hexachloroplatinate (Na₂PtCl₆) | [1] |

| Base | Sodium Hydroxide (NaOH) | [1] |

| Molar Ratio (NaOH:Na₂PtCl₆) | 12:1 | [1] |

| Reaction Conditions | Heated to boiling until solution color changes to oyster | [1] |

| Precipitating Acid | Nitric Acid | [1] |

| Final pH | 4.0 | [1] |

| Washing Procedure | Washed with water until no Cl⁻ is detected | [1] |

| Drying Conditions | 60 °C oven | [1] |

| Yield | 98.0% | [1] |

| Elemental Analysis (Pt) | 64.7% (Theoretical: 65.2%) | [1] |

| Elemental Analysis (H) | 2.79% (Theoretical: 2.69%) | [1] |

Table 3: Synthesis of Hexahydroxyplatinic Acid from Hexahydroxy Sodium Platinate

| Parameter | Value | Reference |

| Starting Material | Hexahydroxy Sodium Platinate (Na₂Pt(OH)₆) | [2] |

| Precipitating Acid | Nitric Acid or Acetic Acid | [2] |

| Final pH | 3.5 - 5.5 | [2] |

| Reaction Time | 1 hour with stirring | [2] |

| Washing Procedure | Washed three times with acetic acid, pure water, and acetone respectively | [2] |

| Drying Conditions | Vacuum drying | [2] |

| Yield | 95.9% - 98.4% | [2] |

| Elemental Analysis (Pt) | 64.9% - 65.3% (Theoretical: 65.2%) | [2] |

| Elemental Analysis (H) | 2.6% - 2.8% (Theoretical: 2.7%) | [2] |

Detailed Experimental Protocols

Protocol 1: Synthesis from Potassium Hexachloroplatinate[1]

-

Dissolution of Starting Material : Dissolve 48.6 g (0.1 mol) of commercially available K₂PtCl₆ in 1000 mL of deionized water with stirring.

-

Hydrolysis : Add a solution of 67.2 g (1.2 mol) of potassium hydroxide in 500 mL of deionized water to the K₂PtCl₆ solution.

-

Heating : Heat the reaction mixture to boiling. Continue heating until the solution's color changes to oyster.

-

Cooling : Cool the reaction mixture to room temperature.

-

Precipitation : Adjust the pH of the solution to 5.0 with acetic acid. A large amount of a flaxen (pale yellow) precipitate of H₂Pt(OH)₆ will form.

-

Filtration and Washing : Collect the precipitate by filtration. Wash the solid with deionized water repeatedly until the filtrate tests negative for the presence of chloride ions (e.g., using a silver nitrate test).

-

Drying : Dry the collected flaxen powder in an oven at 60 °C to obtain the final product.

Protocol 2: Synthesis from Chloroplatinic Acid via Sodium Hexahydroxyplatinate[3]

-

Preparation of Chloroplatinic Acid Solution : Prepare a solution of chloroplatinic acid (H₂PtCl₆) from pure platinum powder and aqua regia.

-

Formation of Sodium Hexahydroxyplatinate : To the H₂PtCl₆ solution, add a 5-20% sodium hydroxide (NaOH) solution. Boil the mixture for 2-7 hours.

-

Precipitation of Hexahydroxyplatinic Acid : Add a weak acid (e.g., formic acid, acetic acid) to the solution to adjust the pH to a range of 3-8, which will induce the precipitation of a faint yellow solid.

-

Purification : Collect the precipitate by sedimentation and filtration. Wash the solid repeatedly (1-5 times) to remove impurities.

Visualized Experimental Workflows

The following diagrams illustrate the key steps in the synthesis of halide-free hexahydroxyplatinic acid.

Caption: Workflow for H₂Pt(OH)₆ synthesis from K₂PtCl₆.

Caption: Workflow for H₂Pt(OH)₆ synthesis from H₂PtCl₆.

Conclusion

The preparation of halide-free hexahydroxyplatinic acid is a crucial process for many advanced applications. The methodologies outlined in this guide, which are based on the hydrolysis of chloroplatinate precursors followed by meticulous purification, represent the most common and effective routes to obtaining high-purity H₂Pt(OH)₆. By carefully controlling reaction parameters such as pH, temperature, and washing procedures, researchers can consistently produce a final product with minimal halide content, suitable for the most demanding applications in catalysis and drug development.

References

- 1. CN103864855A - Method for preparing stable 6-hydroxyl platinum (IV) acid diethanolamine water solution - Google Patents [patents.google.com]

- 2. CN106391139B - A kind of method for preparing hexahydroxyplatinic acid di(ethanolamine) aqueous solution by electrodialysis - Google Patents [patents.google.com]

Hexahydroxyplatinic Acid (H₂Pt(OH)₆) Powder: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Physicochemical Properties, Synthesis, and Characterization of a Versatile Platinum Compound

Hexahydroxyplatinic acid (H₂Pt(OH)₆), a platinum(IV) compound, is gaining significant attention as a precursor in the synthesis of catalysts and advanced materials. Its unique properties, particularly its low halide content and reduced sensitization risk compared to other platinum sources like hexachloroplatinic acid, make it an attractive option for various applications, including in the pharmaceutical and electronics industries. This technical guide provides a comprehensive overview of the core properties of hexahydroxyplatinic acid powder, tailored for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

Hexahydroxyplatinic acid is typically a pale yellow, crystalline powder that is stable in air.[1] A summary of its key quantitative properties is presented in Table 1.

Table 1: Quantitative Physicochemical Properties of Hexahydroxyplatinic Acid Powder

| Property | Value | Source(s) |

| Chemical Formula | H₂Pt(OH)₆ | [1] |

| CAS Number | 51850-20-5 | [1] |

| Molecular Weight | 299.14 g/mol | [2] |

| Appearance | Pale yellow crystalline powder or chunks | [2] |

| Melting Point | Decomposes at 150 °C | [2] |

| Solubility in Water | Slightly soluble | [2][3][4] |

| Solubility in Aqueous Acid | Slightly soluble | [2][3] |

| Theoretical Platinum Content | ~65.2% | [5] |

| Density | Experimental value not readily available in cited literature. |

Synthesis and Experimental Protocols

The synthesis of hexahydroxyplatinic acid typically involves the hydrolysis of a hexachloroplatinate(IV) salt in an alkaline solution, followed by acidification to precipitate the desired product. The following is a generalized experimental protocol based on methodologies described in the patent literature.

Synthesis of Hexahydroxyplatinic Acid

Objective: To synthesize hexahydroxyplatinic acid powder from a hexachloroplatinate precursor.

Materials:

-

Hexachloroplatinic acid (H₂PtCl₆) or its salt (e.g., K₂PtCl₆, Na₂PtCl₆)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Nitric acid (HNO₃) or Acetic acid (CH₃COOH)

-

Deionized water

-

Ethanolamine (for subsequent dissolution if required)

Experimental Workflow:

Caption: Generalized workflow for the synthesis of hexahydroxyplatinic acid.

Detailed Methodology:

-

Hydrolysis: A solution of a hexachloroplatinate salt (e.g., K₂PtCl₆) is prepared in deionized water. An excess of a strong base, such as sodium hydroxide or potassium hydroxide, is added to the solution. The mixture is then heated, often to boiling, to facilitate the complete hydrolysis of the chloroplatinate complex to hexahydroxyplatinate.[2]

-

Precipitation: After cooling the reaction mixture to room temperature, the pH is carefully adjusted to a range of 4.0 to 5.5 using an acid like nitric acid or acetic acid. This acidification leads to the precipitation of pale yellow hexahydroxyplatinic acid.[2]

-

Isolation and Purification: The precipitate is collected by filtration. To ensure the removal of residual chloride ions and other soluble impurities, the solid is washed thoroughly with deionized water. The purified hexahydroxyplatinic acid powder is then dried, for instance, in an oven at 60 °C.[5]

Characterization Techniques

To ensure the purity and confirm the identity of the synthesized hexahydroxyplatinic acid powder, several analytical techniques can be employed.

X-Ray Diffraction (XRD)

Purpose: To confirm the crystalline structure and phase purity of the hexahydroxyplatinic acid powder.

Methodology: A finely ground sample of the powder is mounted on a sample holder. The sample is then irradiated with monochromatic X-rays, and the diffraction pattern is recorded as a function of the diffraction angle (2θ). The resulting diffractogram, with its characteristic peaks, serves as a fingerprint for the crystalline material. This pattern can be compared with reference patterns from databases like the International Centre for Diffraction Data (ICDD) for phase identification.

Fourier-Transform Infrared (FTIR) Spectroscopy

Purpose: To identify the functional groups present in the hexahydroxyplatinic acid molecule, particularly the O-H and Pt-O bonds.

Methodology: A small amount of the powder is typically mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. The sample is then exposed to infrared radiation, and the absorption of radiation at different wavenumbers is measured. The resulting FTIR spectrum will show characteristic absorption bands corresponding to the vibrational modes of the molecule's functional groups.

Thermogravimetric Analysis (TGA)

Purpose: To study the thermal stability and decomposition behavior of hexahydroxyplatinic acid.

Methodology: A small, precisely weighed sample of the powder is placed in a crucible within a thermogravimetric analyzer. The sample is then heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). The TGA instrument continuously records the mass of the sample as a function of temperature. The resulting TGA curve provides information on the decomposition temperature and the mass loss associated with the decomposition process.

Applications in Research and Development

Hexahydroxyplatinic acid serves as a crucial precursor in several high-technology applications.

Caption: Key application areas of hexahydroxyplatinic acid.

-

Heterogeneous Catalysis: It is widely used in the preparation of supported platinum catalysts.[1] The absence of halides is particularly advantageous as chloride can poison catalytic activity in many reactions.

-

Electronics Industry: Hexahydroxyplatinic acid is a precursor for platinum electroplating solutions used in the manufacturing of electronic components.

-

Advanced Materials: It serves as a starting material for the synthesis of various platinum-containing materials, including platinum nanoparticles and platinum oxides.

Safety and Handling

Hexahydroxyplatinic acid is considered a hazardous substance. It is crucial to handle the powder in a well-ventilated area, preferably in a fume hood, and to use appropriate personal protective equipment (PPE).

Table 2: Hazard and Safety Information for Hexahydroxyplatinic Acid

| Hazard Classification | GHS Pictogram | Hazard Statements | Precautionary Statements |

| Skin Irritation (Category 2) | GHS07 | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |

| Eye Irritation (Category 2A) | GHS07 | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |

| Skin Sensitization (Category 1) | GHS07 | H317: May cause an allergic skin reaction | P261, P272, P280, P302+P352, P333+P313, P363 |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | GHS07 | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405 |

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side-shields or goggles.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Respiratory Protection: NIOSH-approved respirator for dusts.

-

Skin and Body Protection: Lab coat and appropriate protective clothing.

Conclusion

Hexahydroxyplatinic acid powder is a valuable platinum precursor with distinct advantages over traditional chloride-containing platinum sources. Its synthesis via hydrolysis and precipitation is a well-established, albeit nuanced, process. While a comprehensive set of quantitative physical data is not fully available in the public domain, its key properties and applications are well-documented. For researchers and drug development professionals, understanding the synthesis, characterization, and safe handling of this compound is paramount for its effective utilization in the development of new catalysts, materials, and technologies.

References

- 1. Ethanolamine hexahydroxyplatinic acid Platinum EA solution | Johnson Matthey [matthey.com]

- 2. CN103864855A - Method for preparing stable 6-hydroxyl platinum (IV) acid diethanolamine water solution - Google Patents [patents.google.com]

- 3. WO2005097314A1 - Platinum catalysts obtained by reducing in-situ formed platinum dioxide - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility of Hexahydroxyplatinic Acid in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Hexahydroxyplatinic acid (H₂Pt(OH)₆), a key platinum (IV) compound, presents unique characteristics in aqueous media that are critical for its application in catalysis, materials science, and potentially in the synthesis of platinum-based therapeutics. This technical guide provides an in-depth overview of the solubility of hexahydroxyplatinic acid, drawing from available scientific literature. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of its behavior in aqueous solutions.

Aqueous Solubility of Hexahydroxyplatinic Acid

Hexahydroxyplatinic acid is consistently characterized in scientific literature as being slightly soluble in water and aqueous acids.[1] This limited solubility is a defining feature of the compound and is often leveraged in its synthesis. The preparation of hexahydroxyplatinic acid frequently involves the acidification of an aqueous solution of a more soluble salt, such as sodium hexahydroxyplatinate (Na₂Pt(OH)₆). This change in pH leads to the precipitation of the flaxen-colored solid H₂Pt(OH)₆, a direct consequence of its low solubility in the acidic aqueous environment.

Enhancing Solubility: The Role of Ethanolamine

The inherent low solubility of hexahydroxyplatinic acid in water can be a limiting factor in applications requiring higher concentrations of aqueous platinum. To address this, complexing agents can be employed. One notable example is the use of ethanolamine. By dissolving hexahydroxyplatinic acid in an aqueous solution of ethanolamine, a more soluble complex, diethanolamine hexahydroxyplatinate ((HOCH₂CH₂NH₃)₂[Pt(OH)₆]), is formed. This approach significantly enhances the concentration of platinum in the aqueous phase, making it a viable precursor for the manufacture of supported catalysts where a uniform deposition of the platinum species is crucial.

Experimental Protocols for Solubility Determination

While specific, detailed experimental protocols for the determination of hexahydroxyplatinic acid solubility are not extensively published, a generalized methodology based on standard analytical techniques can be outlined. The following represents a typical workflow for determining the solubility of a sparingly soluble solid like H₂Pt(OH)₆ in an aqueous solution.

Generalized Experimental Workflow for Solubility Determination

Chemical Pathway: Formation from Hexachloroplatinic Acid

The synthesis of hexahydroxyplatinic acid often begins with the more common and highly soluble precursor, hexachloroplatinic acid (H₂PtCl₆). The conversion involves the hydrolysis of the platinum-chloride bonds, which are replaced by platinum-hydroxide bonds. This process is a fundamental reaction in platinum chemistry and is central to the preparation of various platinum compounds.

The hydrolysis of hexachloroplatinic acid is a stepwise process where the chloride ligands are sequentially replaced by hydroxide ions. The final product of this complete hydrolysis is the sparingly soluble hexahydroxyplatinic acid.

Summary and Future Outlook

The aqueous solubility of hexahydroxyplatinic acid is a critical parameter influencing its synthesis, handling, and application. While qualitatively understood to be sparingly soluble, a clear need exists for quantitative solubility data under various conditions (e.g., temperature, pH) to enable more precise control in its applications. The development of detailed and standardized experimental protocols for its solubility determination would be a valuable contribution to the fields of chemistry and materials science. Future research focusing on these aspects will undoubtedly facilitate the expanded use of this important platinum compound.

References

An In-depth Technical Guide to Hexahydroxyplatinic Acid: Discovery, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexahydroxyplatinic acid, H₂[Pt(OH)₆], is a halogen-free platinum(IV) coordination complex that has garnered significant interest as a precursor for catalysts and in materials science. Its discovery is rooted in the early 20th-century exploration of platinum chemistry, particularly the study of colloidal platinum and the development of coordination theory. This guide provides a comprehensive overview of the history, synthesis, and physicochemical properties of hexahydroxyplatinic acid, presenting quantitative data in structured tables and detailing experimental protocols. Furthermore, logical relationships and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this important platinum compound.

Discovery and History

The history of hexahydroxyplatinic acid is intertwined with the foundational work on coordination chemistry and the study of platinum's colloidal properties. While a definitive timeline of its initial synthesis and characterization is not straightforward, key contributions can be traced back to the early 20th century.

The conceptual framework for understanding the structure of hexahydroxyplatinic acid was laid by Alfred Werner's theory of coordination compounds, which he proposed in the late 19th and early 20th centuries. Werner's postulates on primary and secondary valencies provided the basis for describing the octahedral geometry of the [Pt(OH)₆]²⁻ anion, where the platinum atom is in the +4 oxidation state and is coordinated to six hydroxide ligands.

The first experimental evidence suggesting the existence of hexahydroxyplatinic acid emerged from studies on colloidal platinum solutions. In 1928, S. W. Pennycuick, in a paper published in the Journal of the Chemical Society, proposed the existence of hexahydroxyplatinic acid as a component of these colloidal systems. His work was crucial in shifting the understanding of these colloids from purely physical suspensions to systems containing complex platinum species.

Earlier, in 1925, the Italian chemists I. Bellucci and L. Liberi published a series of papers in the Gazzetta Chimica Italiana on the chemistry of platinum complexes. Their work on the hydrolysis of hexachloroplatinic acid and its salts provided a foundational understanding of the formation of hydroxylated platinum species in aqueous solutions, which was a critical step towards the isolation and identification of hexahydroxyplatinic acid.

Physicochemical Properties

Hexahydroxyplatinic acid is a yellow to brownish, air-stable solid. It is valued in catalysis for being a halide-free source of platinum.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Hexahydroxyplatinic Acid

| Property | Value | Reference |

| Chemical Formula | H₂[Pt(OH)₆] | [1] |

| Molecular Weight | 299.14 g/mol | |

| CAS Number | 51850-20-5 | |

| Appearance | Yellow to brownish powder/chunks | |

| Solubility | Slightly soluble in water; soluble in aqueous acids | |

| ¹⁹⁵Pt NMR Chemical Shift of [Pt(OH)₆]²⁻ | Approximately -50 ppm (relative to [PtCl₆]²⁻) | [2][3] |

Experimental Protocols

The synthesis of hexahydroxyplatinic acid is typically achieved through a two-step process starting from hexachloroplatinic acid (H₂[PtCl₆]). The general methodology involves the formation of a soluble hexahydroxyplatinate salt, followed by acidification to precipitate the acid.

Synthesis of Sodium Hexahydroxyplatinate(IV) (Intermediate)

Materials:

-

Hexachloroplatinic acid (H₂[PtCl₆])

-

Sodium hydroxide (NaOH)

-

Deionized water

Procedure:

-

Dissolve hexachloroplatinic acid in deionized water to create an aqueous solution.

-

Slowly add a solution of sodium hydroxide to the hexachloroplatinic acid solution with constant stirring. The reaction is exothermic and should be controlled.

-

Continue adding sodium hydroxide until the solution becomes strongly alkaline. This results in the formation of a clear, yellow solution of sodium hexahydroxyplatinate(IV) (Na₂[Pt(OH)₆]).

Precipitation of Hexahydroxyplatinic Acid

Materials:

-

Aqueous solution of sodium hexahydroxyplatinate(IV)

-

Dilute acid (e.g., acetic acid or nitric acid)

Procedure:

-

Cool the solution of sodium hexahydroxyplatinate(IV) in an ice bath.

-

Slowly add the dilute acid to the solution with continuous stirring.

-

A yellow to brownish precipitate of hexahydroxyplatinic acid will form as the pH of the solution is lowered.

-

Continue adding acid until the precipitation is complete.

-

Isolate the precipitate by filtration.

-

Wash the precipitate with cold deionized water to remove any remaining sodium salts.

-

Dry the product under vacuum to obtain pure hexahydroxyplatinic acid.

Structural and Spectroscopic Characterization

The structure of the [Pt(OH)₆]²⁻ anion is a classic example of an octahedral coordination complex, as predicted by Werner's theory.

Vibrational Spectroscopy (Infrared and Raman)

¹⁹⁵Pt Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹⁵Pt NMR is a powerful technique for the characterization of platinum complexes in solution. The chemical shift of the platinum nucleus is highly sensitive to its coordination environment. For the hexahydroxyplatinate(IV) anion, [Pt(OH)₆]²⁻, the ¹⁹⁵Pt NMR chemical shift is observed at approximately -50 ppm relative to the standard reference, hexachloroplatinate(IV) ([PtCl₆]²⁻).[2][3] This upfield shift is consistent with the replacement of the less electronegative chloride ligands with the more electronegative hydroxide ligands.

Mandatory Visualizations

Experimental Workflow for the Synthesis of Hexahydroxyplatinic Acid

References

In-Depth Technical Guide: Thermal Decomposition of Solid Hexahydroxyplatinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexahydroxyplatinic acid (H₂Pt(OH)₆), a key precursor in the synthesis of platinum-based catalysts and pharmaceuticals, undergoes thermal decomposition to yield high-purity platinum species. Understanding the thermal behavior of this solid acid is critical for controlling the properties of the final platinum product, such as particle size, dispersion, and catalytic activity. This guide provides a comprehensive overview of the thermal decomposition of solid hexahydroxyplatinic acid, including its theoretical decomposition pathway, generalized experimental protocols for its analysis, and the expected products. While specific quantitative experimental data for H₂Pt(OH)₆ is not widely available in public literature, this document outlines the fundamental principles and expected outcomes based on the established chemistry of platinum compounds and metal hydroxides.

Introduction

Hexahydroxyplatinic acid, also known as platinic acid, is a yellow crystalline solid with the chemical formula H₂Pt(OH)₆.[1] It serves as a crucial intermediate in the preparation of supported platinum catalysts, which are extensively used in various industrial applications, including automotive catalytic converters, petroleum refining, and fine chemical synthesis. In the pharmaceutical industry, platinum-based compounds are integral to the development of anticancer drugs. The thermal decomposition of H₂Pt(OH)₆ is a common method to produce finely dispersed platinum nanoparticles or platinum oxide layers on a support material. The temperature, atmosphere, and heating rate of the decomposition process significantly influence the characteristics of the resulting platinum species, thereby affecting their performance in catalytic or therapeutic applications.

Theoretical Decomposition Pathway

The thermal decomposition of solid hexahydroxyplatinic acid is expected to proceed in a multi-step process, primarily involving dehydration and subsequent reduction to platinum metal. The exact temperatures and intermediate species may vary depending on the experimental conditions, particularly the surrounding atmosphere.

A proposed decomposition pathway is as follows:

-

Dehydration: The initial step involves the loss of water molecules. This can occur in one or more stages, leading to the formation of platinum(IV) oxide (PtO₂).

-

Reduction of Platinum Oxide: At higher temperatures, platinum(IV) oxide decomposes to elemental platinum and oxygen gas.

The overall theoretical reaction can be summarized as:

H₂Pt(OH)₆(s) → PtO₂(s) + 4H₂O(g)

PtO₂(s) → Pt(s) + O₂(g)

It is important to note that the decomposition of metal hydroxides is a well-established chemical transformation that typically yields the corresponding metal oxide and water.[2][3][4] In the case of platinum, the oxide is known to be thermally unstable and will further decompose to the elemental metal at elevated temperatures.[5]

Experimental Protocols for Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques to experimentally determine the thermal decomposition profile of a material. While specific published data for H₂Pt(OH)₆ is scarce, a general experimental protocol for analyzing similar inorganic hydroxides can be applied.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This allows for the determination of decomposition temperatures and the quantification of mass loss at each step.

A general TGA protocol would involve:

-

Sample Preparation: A small, representative sample of solid hexahydroxyplatinic acid (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

Heating Rate: A linear heating rate, commonly between 5 to 20 °C/min, is applied.[6] Slower heating rates can provide better resolution of overlapping decomposition steps.

-

Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition, typically up to 900-1000 °C.

-

Atmosphere: The experiment can be conducted under an inert atmosphere (e.g., nitrogen or argon) to study the intrinsic decomposition, or under an oxidizing atmosphere (e.g., air or oxygen) to investigate the effects of oxidation. The choice of atmosphere can significantly impact the decomposition pathway and final products.[7]

-

-

Data Analysis: The resulting TGA curve plots the percentage of mass remaining against temperature. The onset temperature of each mass loss step indicates the beginning of a decomposition event. The total mass loss for each step corresponds to the amount of volatile products released.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on the enthalpy changes (endothermic or exothermic) associated with phase transitions and chemical reactions.

A general DSC protocol would involve:

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in a crucible (e.g., aluminum or platinum).

-

Instrument Setup:

-

Heating Rate: The heating rate is typically the same as that used in the corresponding TGA experiment for direct comparison.

-

Temperature Range: The temperature range should encompass the decomposition events observed in the TGA.

-

Atmosphere: The atmosphere should also match the TGA experiment.

-

-

Data Analysis: The DSC curve shows heat flow as a function of temperature. Endothermic peaks typically correspond to dehydration and decomposition events, while exothermic peaks may indicate phase transitions or oxidative processes. The area under a peak can be integrated to quantify the enthalpy change of the process.

Quantitative Data Summary

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) (from TGA) | Theoretical Mass Loss (%) | Enthalpy Change (ΔH) (J/g) (from DSC) | Associated Process |

| Step 1 | e.g., 100 - 250 | Experimental Value | 24.08% (for loss of 4H₂O) | Experimental Value | Dehydration: H₂Pt(OH)₆ → PtO₂ + 4H₂O |

| Step 2 | e.g., 400 - 600 | Experimental Value | 10.70% (for loss of O₂) | Experimental Value | Reduction: PtO₂ → Pt + O₂ |

Theoretical mass loss is calculated based on the molar masses of the reactants and products in the proposed decomposition pathway.

Visualizations

Theoretical Decomposition Pathway Diagram

Caption: Theoretical thermal decomposition pathway of solid hexahydroxyplatinic acid.

Experimental Workflow for Thermal Analysis

Caption: General experimental workflow for the thermal analysis of solid hexahydroxyplatinic acid.

Conclusion

The thermal decomposition of solid hexahydroxyplatinic acid is a fundamental process for the generation of catalytically active platinum species. This guide has outlined the theoretical decomposition pathway, which involves a two-step process of dehydration to platinum(IV) oxide followed by reduction to elemental platinum. While specific quantitative data is not extensively reported, the provided general experimental protocols for TGA and DSC analysis offer a robust framework for researchers to characterize this material. The controlled thermal treatment of H₂Pt(OH)₆ is a critical step in tailoring the properties of platinum-based materials for advanced applications in catalysis and medicine. Further experimental studies are encouraged to populate the proposed data tables and refine the understanding of this important thermal transformation.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Platinum Nanoparticles using Hexahydroxyplatinic Acid as a Precursor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing hexahydroxyplatinic acid (H₂Pt(OH)₆) as a precursor for the synthesis of platinum nanoparticles (PtNPs). This document outlines the advantages of using a halide-free precursor, detailed experimental protocols, and potential applications in catalysis and drug delivery.

Application Notes

Hexahydroxyplatinic acid is an advantageous precursor for the synthesis of platinum nanoparticles, particularly for applications where the presence of halides is undesirable. As a halide-free platinum source, it mitigates issues such as corrosion and catalyst poisoning that can arise from residual chloride ions when using precursors like chloroplatinic acid (H₂PtCl₆). The absence of halides on the nanoparticle surface can lead to enhanced catalytic activity and improved biocompatibility for biomedical applications.

The synthesis of PtNPs from hexahydroxyplatinic acid typically involves a chemical reduction method in a solvent, often in the presence of a stabilizing agent to control particle size and prevent agglomeration. The polyol synthesis is a common and effective method, where a polyol (e.g., ethylene glycol) serves as both the solvent and the reducing agent.

Experimental Protocols

This section details the experimental procedures for the synthesis of platinum nanoparticles using hexahydroxyplatinic acid.

Protocol 1: Polyol Synthesis of Platinum Nanoparticles

This protocol describes the synthesis of PtNPs using the polyol method, where ethylene glycol acts as both the solvent and the reducing agent. Polyvinylpyrrolidone (PVP) is used as a stabilizing agent to control the size and prevent the aggregation of the nanoparticles.

Materials:

-

Hexahydroxyplatinic acid (H₂Pt(OH)₆)

-

Ethylene glycol (EG)

-

Polyvinylpyrrolidone (PVP, MW ≈ 40,000 g/mol )

-

Acetone

-

Deionized water

-

Nitrogen or Argon gas (for inert atmosphere)

-

Three-neck round-bottom flask

-

Condenser

-

Thermometer or thermocouple

-

Magnetic stirrer with hot plate

-

Centrifuge

Procedure:

-

Preparation of Precursor Solution:

-

In a three-neck round-bottom flask, dissolve a specific amount of hexahydroxyplatinic acid and PVP in ethylene glycol. (See Table 1 for suggested quantities).

-

Purge the flask with an inert gas (N₂ or Ar) for 15-20 minutes to remove oxygen.

-

-

Reduction Reaction:

-

Under a continuous flow of inert gas, heat the solution to the desired reaction temperature (e.g., 120-160 °C) while stirring vigorously.

-

Maintain the reaction at this temperature for a specified duration (e.g., 1-3 hours). The solution will gradually change color, indicating the formation of platinum nanoparticles.

-

-

Isolation and Purification of Nanoparticles:

-

After the reaction is complete, cool the flask to room temperature.

-

Add a sufficient amount of acetone to the solution to precipitate the PtNPs.

-

Collect the nanoparticles by centrifugation (e.g., 8000 rpm for 15 minutes).

-

Discard the supernatant and re-disperse the nanoparticle pellet in a mixture of ethanol and deionized water.

-

Repeat the centrifugation and washing steps at least three times to remove any unreacted reagents and byproducts.

-

-

Final Product:

-

Dry the purified platinum nanoparticles under vacuum or in a desiccator.

-

The final product is a fine, dark powder of platinum nanoparticles.

-

Data Presentation

The following tables provide examples of how varying reaction parameters can influence the characteristics of the synthesized platinum nanoparticles.

| Table 1: Influence of Precursor and Stabilizer Concentration on PtNP Size | | :--- | :--- | :--- | :--- | | H₂Pt(OH)₆ Concentration (mM) | PVP/Pt Molar Ratio | Reaction Temperature (°C) | Average Particle Size (nm) | | 5 | 10 | 160 | ~ 3 | | 5 | 5 | 160 | ~ 5 | | 10 | 10 | 160 | ~ 4 | | 10 | 5 | 160 | ~ 7 |

| Table 2: Effect of Reaction Temperature on PtNP Synthesis | | :--- | :--- | :--- | :--- | | Reaction Temperature (°C) | Reaction Time (hours) | H₂Pt(OH)₆ Concentration (mM) | PVP/Pt Molar Ratio | Average Particle Size (nm) | | 120 | 3 | 5 | 10 | ~ 6 | | 140 | 2 | 5 | 10 | ~ 4.5 | | 160 | 1 | 5 | 10 | ~ 3 |

Mandatory Visualizations

Experimental Workflow for Polyol Synthesis of Platinum Nanoparticles

Caption: Workflow for the polyol synthesis of platinum nanoparticles.

Logical Relationship for PtNP Application in Catalysis

Caption: Logical flow from synthesis to catalytic application of PtNPs.

Applications of Hexahydroxyplatinic Acid in Electrochemistry: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of hexahydroxyplatinic acid (H₂Pt(OH)₆) in various electrochemical applications. As a halide-free and less hazardous precursor for platinum, H₂Pt(OH)₆ offers significant advantages in the preparation of high-purity electrocatalysts and coatings. This document details its use in electrodeposition for creating platinum nanoparticle catalysts, particularly for fuel cell applications, and its emerging role in the fabrication of electrochemical sensors.

Electrodeposition of Platinum Nanoparticles from Hexahydroxyplatinic Acid

Hexahydroxyplatinic acid is an excellent precursor for the electrodeposition of platinum nanoparticles (Pt NPs) on various conductive substrates. This method allows for precise control over nanoparticle size, morphology, and loading, which are critical parameters for catalytic activity. Pulsed potential deposition is a particularly effective technique for achieving high-density, well-dispersed Pt NPs with high surface area.[1]

Key Applications:

-

Fuel Cell Catalysts: Electrodeposited Pt NPs from H₂Pt(OH)₆ serve as highly efficient catalysts for both the anode and cathode in Proton Exchange Membrane Fuel Cells (PEMFCs). Their high surface area and catalytic activity can lead to fuel cells with lower platinum loading and higher gravimetric power density compared to those made with commercial catalysts.[1]

-

Electrocatalysis: The resulting platinum coatings and nanoparticles are active for a range of electrochemical reactions, including the oxygen reduction reaction (ORR) and the methanol oxidation reaction (MOR).[2][3]

-

Surface Modification: Electrodeposition from H₂Pt(OH)₆ can be used to modify electrode surfaces to enhance their conductivity, stability, and catalytic properties.

Experimental Protocol: Pulsed Potential Electrodeposition of Platinum Nanoparticles

This protocol describes the electrodeposition of Pt NPs onto a carbon support from a hexahydroxyplatinic acid solution using pulsed potential deposition (PPD).

Materials:

-

Hexahydroxyplatinic acid (H₂Pt(OH)₆) solution (e.g., 10 mM)

-

Supporting electrolyte (e.g., 0.5 M H₂SO₄)

-

Working electrode (e.g., glassy carbon electrode, carbon paper)

-

Counter electrode (e.g., platinum wire or mesh)

-

Reference electrode (e.g., Ag/AgCl)

-

Potentiostat/Galvanostat with pulse capabilities

Procedure:

-

Electrolyte Preparation: Prepare the electrodeposition bath by dissolving H₂Pt(OH)₆ in the supporting electrolyte to the desired concentration. The pH of the solution can be adjusted to control the deposition process.[1]

-

Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the electrolyte.

-

Electrode Pre-treatment: Before deposition, clean the working electrode electrochemically by cycling the potential in the supporting electrolyte to ensure a clean and active surface.

-

Pulsed Potential Deposition: Apply a pulsed potential waveform to the working electrode. The key parameters to control are:

-

Upper Potential (E_upper): A potential where no deposition occurs.

-

Lower Potential (E_lower): A potential where platinum is reduced and deposited.

-

Pulse Width (t_on): The duration of the deposition pulse at E_lower.

-

Off-time (t_off): The duration at E_upper.

-

Number of Pulses: Controls the total amount of deposited platinum.

-

-

Post-treatment: After deposition, rinse the electrode thoroughly with deionized water and dry it under a stream of nitrogen.

Table 1: Pulsed Potential Deposition Parameters for Platinum Nanoparticles

| Parameter | Value Range | Effect on Nanoparticle Properties |

| pH of Plating Solution | 2 - 12 | Influences the speciation of the platinum complex and affects nanoparticle size and morphology.[1] |

| Pulse Potential (E_lower) | -0.2 V to -0.8 V vs. Ag/AgCl | Affects the nucleation and growth rate, thereby influencing particle size and density.[1] |

| Pulse Width (t_on) | 1 ms - 100 ms | Controls the amount of platinum deposited per pulse, impacting particle size.[1] |

| Duty Cycle (t_on / (t_on + t_off)) | 10% - 50% | Influences the relaxation time for the diffusion layer, affecting the morphology and distribution of nanoparticles.[1] |

Diagram 1: Experimental Workflow for Platinum Nanoparticle Electrodeposition

Caption: Workflow for Pt NP electrodeposition.

Synthesis of Platinum-Based Electrocatalysts for Fuel Cell Reactions

Hexahydroxyplatinic acid is a preferred precursor for synthesizing carbon-supported platinum (Pt/C) catalysts due to its halide-free nature, which prevents poisoning of the catalyst by chloride ions.

Oxygen Reduction Reaction (ORR)

Platinum-based catalysts are the most effective for the ORR in PEMFCs. The performance of these catalysts is highly dependent on the particle size, dispersion, and surface properties of the platinum nanoparticles.

Table 2: Performance of Pt/C Catalysts for Oxygen Reduction Reaction

| Catalyst | Precursor | ECSA (m²/g_Pt) | Mass Activity @ 0.9V vs. RHE (A/mg_Pt) | Source |

| Pt/C | H₂Pt(OH)₆ | 100 - 120 | ~1.7 times higher than 3 nm Pt NP | [4] |

| Commercial Pt/C | H₂PtCl₆ | ~80 | - | [4] |

| PtNi/10% Mo, C-TiO₂ | H₂PtCl₆ | - | 4.0 times higher than commercial Pt/C | [5] |

Methanol Oxidation Reaction (MOR)

For direct methanol fuel cells (DMFCs), platinum-based catalysts are essential for the anodic oxidation of methanol. The presence of co-catalysts can enhance the performance by mitigating CO poisoning.

Table 3: Performance of Pt-based Electrocatalysts for Methanol Oxidation Reaction

| Catalyst | Precursor | Mass Activity (A/mg_Pt) | Specific Activity (mA/cm²) | Source |

| PtBi/Pt core-shell | Not Specified | 1.1 | 3.18 | [2] |

| Commercial Pt/C | Not Specified | ~0.3 | ~0.43 | [2] |

Diagram 2: Signaling Pathway of Methanol Oxidation on a Pt-based Catalyst

Caption: Methanol oxidation pathway on a bifunctional catalyst.

Fabrication of Electrochemical Sensors

The unique catalytic properties and biocompatibility of platinum nanoparticles make them ideal for the fabrication of electrochemical sensors. Hexahydroxyplatinic acid can be used to create these nanoparticles for sensitive and selective detection of various analytes.

Application: Non-enzymatic Glucose Sensor

Nanoporous platinum electrodes, fabricated through electroplating, can be used for the direct electrochemical detection of glucose, offering an alternative to enzyme-based sensors.

Experimental Protocol: Fabrication of a Nanoporous Platinum Electrode for Glucose Sensing

Materials:

-

Hexahydroxyplatinic acid solution

-

Surfactant (e.g., C₁₆EO₈) for creating a nano-scaled mold

-

Supporting electrolyte

-

Silicon substrate with a pre-patterned electrode

-

Potentiostat/Galvanostat

Procedure:

-

Substrate Preparation: Start with a clean silicon substrate with a patterned conductive layer (e.g., gold or platinum).

-

Surfactant Templating: Form a nano-scaled mold on the electrode surface using a nonionic surfactant.

-

Electroplating: Electroplate platinum from the hexahydroxyplatinic acid solution into the surfactant template. The applied charge, voltage, and temperature are critical parameters to control the porosity and surface area of the platinum deposit.[6]

-

Template Removal: Remove the surfactant template to reveal the nanoporous platinum structure.

-

Sensor Characterization: Characterize the electrochemical properties of the nanoporous electrode using cyclic voltammetry and evaluate its performance for glucose detection.

Table 4: Optimal Conditions for Nanoporous Platinum Electrodeposition for Glucose Sensors

| Parameter | Optimal Value |

| Applied Charge | 35 mC/mm² |

| Applied Voltage | -0.12 V |

| Temperature | 25 °C |

| Data sourced from[6] |

Diagram 3: Logical Flow for Electrochemical Sensor Fabrication

References

- 1. Electrochemical Glucose Biosensor of Platinum Nanospheres Connected by Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Fabrication and Optimization of a Nanoporous Platinum Electrode and a Non-enzymatic Glucose Micro-sensor on Silicon - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation of a Stable Aqueous Solution of Hexahydroxyplatinic Acid (H₂[Pt(OH)₆])

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydroxyplatinic acid (H₂[Pt(OH)₆]), also known as platinic acid, is a platinum(IV) compound that is gaining increasing attention as a precursor for the synthesis of platinum-based catalysts, for platinum plating in the electronics industry, and in the development of specialized medical coatings.[1] A significant advantage of H₂[Pt(OH)₆] is its lower sensitization risk compared to other platinum sources like hexachloroplatinic acid (H₂PtCl₆), enhancing safety in research and manufacturing environments.[1]

However, H₂[Pt(OH)₆] exhibits low solubility in water, which can be a limitation for its application in aqueous systems. This document provides a detailed protocol for the synthesis of H₂[Pt(OH)₆] and a subsequent procedure to prepare a stable, halide-free aqueous solution by forming an ethanolamine complex, (HOCH₂CH₂NH₃)₂[Pt(OH)₆]. This stabilized solution offers enhanced solubility and is suitable for various applications where a homogeneous aqueous platinum source is required.[2]

Physicochemical Properties

A summary of the key physicochemical properties of the intermediate and final products is provided below.

| Property | H₂[Pt(OH)₆] | (HOCH₂CH₂NH₃)₂[Pt(OH)₆] Aqueous Solution |

| Chemical Formula | H₂[Pt(OH)₆][1] | (HOCH₂CH₂NH₃)₂[Pt(OH)₆] |

| CAS Number | 51850-20-5[1] | Mixture |

| Appearance | Pale yellow solid[3] | Clear, pale yellow to orange solution[2] |

| Solubility in Water | Slightly soluble | Highly soluble |

| Key Advantages | Low sensitization risk, Halide-free[1] | Stable aqueous solution, Halide and sodium free[2] |

Experimental Protocols

The preparation of a stable aqueous solution of H₂[Pt(OH)₆] is a two-step process. First, solid H₂[Pt(OH)₆] is synthesized from a platinum salt precursor. Second, the isolated H₂[Pt(OH)₆] is dissolved in an aqueous solution of ethanolamine to form the stable complex.

Part 1: Synthesis of Hexahydroxyplatinic Acid (H₂[Pt(OH)₆]) Precipitate

This protocol describes the synthesis of H₂[Pt(OH)₆] from a commercially available platinum salt, such as hexachloroplatinic acid (H₂PtCl₆) or its salts (e.g., Na₂PtCl₆, K₂PtCl₆).

Materials:

-

Hexachloroplatinic acid (H₂PtCl₆) or its sodium/potassium salt

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Nitric acid (HNO₃) or Acetic acid (CH₃COOH) (for pH adjustment)

-

Deionized water

-

pH meter or pH indicator strips

-

Beakers, magnetic stirrer, heating plate

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying oven

Procedure:

-

Dissolution of Platinum Salt: Dissolve the starting platinum salt (e.g., Na₂PtCl₆) in deionized water in a beaker with stirring.

-

Hydroxylation: Slowly add a solution of NaOH or KOH to the platinum salt solution. The molar ratio of hydroxide to platinum should be in excess to ensure complete replacement of the chloride ions with hydroxyl groups. A typical molar ratio is around 12:1 (hydroxide:platinum).

-

Heating: Heat the mixture to boiling while stirring. The color of the solution will typically change, indicating the formation of the hexahydroxyplatinate complex. Continue heating until the reaction is complete, which can be visually monitored by the color change (e.g., to a consistent oyster white).

-

Cooling and Precipitation: Allow the reaction mixture to cool to room temperature.

-

pH Adjustment: Slowly add nitric acid or acetic acid to the cooled solution with stirring to adjust the pH to approximately 4.0-5.5. This will cause the precipitation of a pale yellow solid, which is H₂[Pt(OH)₆].

-

Isolation and Washing: Isolate the precipitate by filtration. Wash the collected solid thoroughly with deionized water to remove any remaining ions, particularly chloride. Washing should continue until the filtrate tests negative for chloride ions (e.g., using a silver nitrate test).

-

Drying: Dry the purified H₂[Pt(OH)₆] precipitate in a drying oven at a low temperature (e.g., 60°C) to a constant weight.

Part 2: Preparation of Stable Aqueous (HOCH₂CH₂NH₃)₂[Pt(OH)₆] Solution

This protocol describes the dissolution of the synthesized H₂[Pt(OH)₆] in an aqueous ethanolamine solution to create a stable stock solution.

Materials:

-

Dried H₂[Pt(OH)₆] precipitate (from Part 1)

-

Ethanolamine (HOCH₂CH₂NH₂)

-

Deionized water

-

Volumetric flask, beaker, magnetic stirrer

Procedure:

-

Preparation of Ethanolamine Solution: Prepare an aqueous solution of ethanolamine at the desired concentration. The molar ratio of ethanolamine to H₂[Pt(OH)₆] should be approximately 2:1 to 2.15:1.

-

Dissolution: In a beaker, add the dried H₂[Pt(OH)₆] powder to the ethanolamine solution with stirring. Gentle heating may be applied to facilitate dissolution.

-

Solution Formulation: Continue stirring until all the H₂[Pt(OH)₆] has dissolved, resulting in a clear, pale yellow to orange solution.

-

Final Concentration and pH Adjustment: Transfer the solution to a volumetric flask and add deionized water to achieve the desired final platinum concentration. The final pH of the solution is typically in the range of 8.5-10.0.

-

Storage: Store the stable aqueous solution in a well-sealed container.

Quantitative Data

The following tables summarize the typical quantitative parameters for the preparation of the stable (HOCH₂CH₂NH₃)₂[Pt(OH)₆] solution, based on patent literature.

Table 1: Reaction Conditions for H₂[Pt(OH)₆] Precipitation

| Parameter | Value/Range | Reference |

| Starting Material | H₂PtCl₆, Na₂PtCl₆, K₂PtCl₆ | |

| Precipitating Agent | NaOH, KOH | |

| pH for Precipitation | 4.0 - 5.5 | |

| Yield | > 95% |

Table 2: Composition and Properties of Stabilized (HOCH₂CH₂NH₃)₂[Pt(OH)₆] Solution

| Parameter | Value/Range | Reference |

| Molar Ratio (Ethanolamine:H₂[Pt(OH)₆]) | 2.00 - 2.15 : 1 | |

| Platinum Content | 95 - 200 mg/mL | |

| pH of Final Solution | 8.5 - 10.0 |

Characterization

The synthesized H₂[Pt(OH)₆] and the final aqueous solution can be characterized using various analytical techniques to confirm their identity, purity, and concentration.

| Technique | Purpose | Expected Results |

| Elemental Analysis | To determine the elemental composition (Pt, C, H, N) of the solid H₂[Pt(OH)₆] and the ethanolamine complex. | The experimentally determined weight percentages should be consistent with the theoretical values for the respective chemical formulas. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the H₂[Pt(OH)₆] and the ethanolamine complex. | For H₂[Pt(OH)₆], characteristic peaks for O-H stretching and Pt-O vibrations are expected. For the ethanolamine complex, additional peaks corresponding to C-O, C-H, N-H, and C-N bonds will be present. |

| Thermogravimetric Analysis (TGA) | To study the thermal stability and decomposition profile of H₂[Pt(OH)₆]. | TGA can reveal the loss of water molecules and the decomposition of the complex at specific temperatures. |

| X-ray Diffraction (XRD) | To determine the crystal structure of the solid H₂[Pt(OH)₆]. | The diffraction pattern can be used to identify the crystalline phase of the material. |

| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | To accurately determine the platinum concentration in the final aqueous solution. | Provides a precise quantification of the platinum content. |

| pH Measurement | To ensure the final solution is within the stable pH range. | The pH should be between 8.5 and 10.0 for optimal stability. |

| ¹H NMR Spectroscopy | To confirm the structure of the (HOCH₂CH₂NH₃)₂[Pt(OH)₆] complex in solution. | The proton NMR spectrum should show characteristic signals for the ethanolamine moiety. |

Visualizations

Experimental Workflow for Preparing Stable Aqueous H₂[Pt(OH)₆] Solution

Caption: Workflow for the two-part synthesis of a stable H₂[Pt(OH)₆] solution.

Logical Relationship of Components for Stable Solution

Caption: Formation of the stable aqueous complex from its components.

References

Application Notes and Protocols for Platinum Plating using Hexahydroxyplatinic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing hexahydroxyplatinic acid (H₂Pt(OH)₆) in platinum electroplating baths. The information compiled offers detailed protocols, operational parameters, and troubleshooting guidance to achieve high-quality, adherent platinum coatings for a variety of research, scientific, and drug development applications.

Introduction to Hexahydroxyplatinic Acid in Platinum Plating

Hexahydroxyplatinic acid (HPA) and its salts, such as sodium hexahydroxyplatinate (Na₂Pt(OH)₆) and potassium hexahydroxyplatinate (K₂Pt(OH)₆), are key components in alkaline platinum plating baths. These baths are favored for their stability and ability to produce bright, dense, and smooth platinum deposits. Unlike acidic plating solutions, alkaline baths minimize hydrogen embrittlement in the substrate, making them suitable for plating on a wider range of materials. HPA-based electrolytes are particularly utilized in high-technology applications, such as creating platinum bond layers on superalloys for gas turbine engines to enhance high-temperature oxidation resistance.[1]

Plating Bath Composition and Operating Parameters

A stable and effective platinum plating bath using hexahydroxyplatinic acid requires a carefully controlled composition and specific operating conditions. The following tables summarize typical bath formulations and operational parameters.

Table 1: Typical Alkaline Platinum Plating Bath Composition using Hexahydroxyplatinate Salts

| Component | Concentration | Purpose |

| Sodium Hexahydroxyplatinate (Na₂Pt(OH)₆) | 20 g/L (provides ~10 g/L Pt) | Source of platinum ions |

| Sodium Hydroxide (NaOH) | 10 g/L | Provides alkalinity (pH control) and conductivity |

| Sodium Sulphate (Na₂SO₄) | 45 g/L | Conducting salt to improve current distribution |

| Stabilizing Agent (e.g., Sodium Oxalate) | As needed | Retards hydrolysis of the platinum salt[2] |

Table 2: Typical Operating Parameters for Alkaline Platinum Plating Bath

| Parameter | Value | Impact on Deposit Quality |

| Platinum Concentration | 1% (approx. 10 g/L) | Higher concentrations can improve deposit quality |

| pH | 13 | Maintained with sodium hydroxide; crucial for bath stability |

| Temperature | 75°C (167°F) | Higher temperatures generally increase plating rate but may increase stress[3] |

| Current Density | 0.8 A/dm² (approx. 7.4 A/ft²) | Affects deposition rate, adhesion, and surface finish[3] |

| Anodes | Platinized Titanium or Gold-plated Copper | Insoluble anodes are required[2] |

| Agitation | Moderate | Ensures uniform ion concentration at the cathode surface |

| Current Efficiency | ~100% | High efficiency is a key advantage of this bath |

Experimental Protocols

Substrate Preparation

Proper substrate preparation is critical for achieving a well-adherent platinum coating. The following protocol is a general guideline and may need to be adapted based on the specific substrate material.

-

Polishing: Mechanically polish the substrate to the desired surface finish.

-

Ultrasonic Cleaning: Immerse the substrate in an ultrasonic cleaner with a suitable jewelry cleaning solution to remove polishing compounds and gross contaminants.

-

Rinsing: Thoroughly rinse the substrate with deionized water.

-

Electro-cleaning: Electro-clean the substrate in a dedicated alkaline cleaning solution. This step removes any remaining organic films and activates the surface.

-

Rinsing: Rinse again with deionized water.

-

Acid Activation: Briefly dip the substrate in a suitable acid activator to remove any surface oxides.

-

Final Rinsing: A final rinse with deionized water is performed immediately before placing the substrate in the plating bath.

Platinum Plating Protocol

-

Bath Preparation: Prepare the plating bath according to the formulation in Table 1 in a suitable inert tank (e.g., Pyrex). Heat the solution to the operating temperature of 75°C.

-

Anode Setup: Install platinized titanium or other suitable insoluble anodes.

-

Substrate Immersion: Immerse the prepared substrate into the heated plating bath.

-

Electroplating: Apply the recommended current density of 0.8 A/dm². The plating time will depend on the desired thickness.

-

Post-Plating Rinsing: After plating, immediately rinse the substrate with hot deionized water to facilitate quick, spot-free drying.

-

Drying: Dry the plated part thoroughly.

Experimental Workflow and Plating Mechanism

The following diagrams illustrate the general workflow for platinum plating and the proposed electrochemical mechanism at the cathode.

Caption: General workflow for platinum electroplating.

Caption: Proposed electrochemical reduction at the cathode.

Troubleshooting Common Plating Issues

Table 3: Troubleshooting Guide for Hexahydroxyplatinic Acid Plating Baths

| Issue | Potential Cause(s) | Recommended Action(s) |

| Dull or Patchy Deposits | - Bath instability due to hydrolysis of the platinum salt.- Incorrect free alkalinity. | - Add a stabilizing agent like sodium oxalate.[2]- Maintain free sodium hydroxide content between 0.2% and 1%.[2] |

| Poor Adhesion | - Improper substrate preparation.- Organic contamination in the bath. | - Review and optimize the substrate cleaning and activation process.- Perform carbon treatment to remove organic contaminants. |

| Slow Plating Speed | - Low platinum concentration.- Low temperature.- Carbonate buildup in the alkaline bath. | - Replenish the bath with a soluble platinum salt.- Ensure the bath is at the correct operating temperature.- Consider carbonate removal treatments. |

| Rough Deposits | - High current density.- Particulate matter in the bath. | - Reduce the current density.- Check and improve bath filtration. |

| Anode Passivation | - Formation of a non-conductive layer on the anode. | - Regularly inspect and clean the anodes. Ensure good electrical connections.[4][5] |

| Uneven Plating | - Poor agitation.- Incorrect anode-to-cathode spacing. | - Optimize the agitation method.- Adjust the anode and cathode positioning for uniform current distribution. |

Quantitative Data

Table 4: Expected Performance Metrics for Platinum Coatings from HPA Baths

| Parameter | Typical Value/Range | Notes |

| Deposition Rate | Varies with current density | Higher current density generally increases the deposition rate, but can negatively impact deposit quality.[3] |

| Hardness | Varies with bath composition and operating conditions | Can be influenced by additives and current density. |

| Adhesion | Excellent | Proper substrate preparation is paramount for achieving strong adhesion. |

| Thickness | 3 - 10 µm | For applications like turbine blade bond coats, this is a typical thickness range.[1] |

| Surface Roughness | Low | HPA baths are known for producing smooth deposits. |

It is important for researchers and professionals to conduct their own experiments to determine the precise performance metrics for their specific application and plating setup.

Conclusion

Hexahydroxyplatinic acid-based plating baths offer a reliable method for depositing high-quality platinum coatings. By carefully controlling the bath composition, operating parameters, and substrate preparation, it is possible to achieve bright, adherent, and smooth platinum layers suitable for a wide range of demanding applications in research, science, and drug development. Regular maintenance and troubleshooting are essential for long-term, consistent results.

References

- 1. Platinum bond layer plating, what is it? · Elsyca NV [elsyca.com]

- 2. US1906178A - Preparation and operation of platinum plating baths - Google Patents [patents.google.com]

- 3. proplate.com [proplate.com]

- 4. Platinum anode daily maintenance and use precautions - Knowledge [yubogravure.com]

- 5. Maintenance of Platinum Plating Anode [ltctdiamonds.com]

Application Notes and Protocols: The Role of Ethanolamine in Dissolving Hexahydroxyplatinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydroxyplatinic acid (H₂[Pt(OH)₆]), a halide-free platinum compound, is a key precursor in the synthesis of supported platinum catalysts.[1][2] Its limited solubility in water presents a challenge for its application in homogeneous catalyst preparation. Ethanolamine (H₂NCH₂CH₂OH), an organic base, serves as an effective solubilizing agent for hexahydroxyplatinic acid. This document provides detailed application notes and experimental protocols for the dissolution of hexahydroxyplatinic acid using ethanolamine, forming a stable aqueous solution of bis(ethanolammonium) hexahydroxyplatinate. This solution is a widely used precursor for the manufacturing of supported catalysts, particularly in the automotive and chemical industries.[3][4] While platinum compounds are extensively studied in cancer therapy, there is currently no specific literature available regarding the application of this particular ethanolamine-hexahydroxyplatinic acid complex in drug development.[5][6][7][8]

Chemical Interaction and Mechanism

The dissolution of hexahydroxyplatinic acid in an aqueous solution of ethanolamine is an acid-base reaction. Hexahydroxyplatinic acid acts as a diprotic acid, while ethanolamine, a primary amine, acts as a base. The ethanolamine molecules deprotonate the hydroxyl groups of the hexahydroxyplatinic acid, forming the bis(ethanolammonium) cation and the hexahydroxyplatinate anion. This results in the formation of a water-soluble salt, bis(ethanolammonium) hexahydroxyplatinate, with the chemical formula (HOCH₂CH₂NH₃)₂[Pt(OH)₆].[9][10][11][12][13]

Caption: Acid-base reaction between hexahydroxyplatinic acid and ethanolamine.

Applications

The primary application of the ethanolamine-hexahydroxyplatinic acid solution is as a precursor for the preparation of highly dispersed supported platinum catalysts.[10][13] The resulting complex is halide-free, which is crucial for preventing catalyst poisoning. The organic counter-ion also contributes to the enhanced solubility of the platinum species.[3][4][7]

Quantitative Data Summary

The following table summarizes the quantitative data derived from various examples in the cited patents for the preparation of bis(ethanolammonium) hexahydroxyplatinate solution.

| Parameter | Example 1 | Example 2 | Example 3 |

| Hexahydroxyplatinic Acid (H₂[Pt(OH)₆]) | |||

| Mass (g) | 1.91 | 2.39 | 3.32 |

| Moles (mol) | 0.64 | 0.80 | 1.11 |

| Ethanolamine (MEA) | |||

| Aqueous Solution Concentration (v/v %) | 8% | 10% | 14% |

| Moles (mol) | 1.34 | 1.63 | 2.28 |

| Molar Ratio (MEA : H₂[Pt(OH)₆]) | 2.09 : 1 | 2.04 : 1 | 2.05 : 1 |

| Final Product Solution | |||

| Platinum Content (mg/mL) | 192 | 124 | 196 |

| pH | 8.5 | 9.0 | 10.0 |

| Yield (%) | 98.2 | 96.1 | 97.2 |

Data compiled from patent CN106391139B.

Experimental Protocols

This section provides a detailed protocol for the laboratory-scale synthesis of a stable aqueous solution of bis(ethanolammonium) hexahydroxyplatinate.

Materials:

-

Hexahydroxyplatinic acid (H₂[Pt(OH)₆])

-

Ethanolamine (MEA)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Beaker

-

Graduated cylinder

-

pH meter

Protocol:

-

Preparation of Ethanolamine Solution:

-

Prepare a 10% (v/v) aqueous solution of ethanolamine by adding 10 mL of ethanolamine to 90 mL of deionized water in a beaker.

-

Stir the solution until it is homogeneous.

-

-

Dissolution of Hexahydroxyplatinic Acid:

-

Characterization:

-

Measure the pH of the final solution. It should be in the range of 8.5 - 10.0.[9]

-

The platinum content can be determined by inductively coupled plasma optical emission spectrometry (ICP-OES).

-

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Hexahydroxyplatinic acid can cause serious eye irritation.[2]

-

Ethanolamine is corrosive and can cause skin and eye irritation.

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of the bis(ethanolammonium) hexahydroxyplatinate solution.

Caption: Workflow for the synthesis of bis(ethanolammonium) hexahydroxyplatinate.

Conclusion

Ethanolamine plays a crucial role in dissolving hexahydroxyplatinic acid through an acid-base reaction, forming a stable and water-soluble bis(ethanolammonium) hexahydroxyplatinate complex. This solution is a vital precursor in the manufacturing of supported platinum catalysts due to its halide-free nature and high platinum content. The provided protocols and data offer a comprehensive guide for researchers and scientists working with this important chemical system. Further research is needed to explore any potential applications of this complex in the field of drug development.

References

- 1. chembk.com [chembk.com]

- 2. Hexahydroxyplatinic acid HHPA | Johnson Matthey [matthey.com]

- 3. researchgate.net [researchgate.net]

- 4. Ethanolamine hexahydroxyplatinic acid Platinum EA solution | Johnson Matthey [matthey.com]

- 5. rc.gov.bd [rc.gov.bd]

- 6. Advancements in the Use of Platinum Complexes as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Platinum complexes as anticancer agents. | Semantic Scholar [semanticscholar.org]

- 8. Platinum-based drugs for cancer therapy and anti-tumor strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN103864855A - Method for preparing stable 6-hydroxyl platinum (IV) acid diethanolamine water solution - Google Patents [patents.google.com]

- 10. Synthesis and properties of bis(ethanolammonium)hexahydroxoplatinate(Ⅳ) as a new precursor for supported platinum catalysts [yndxxb.ynu.edu.cn]

- 11. Pt EA solution | Umicore [pmc.umicore.com]

- 12. pgmschem.com [pgmschem.com]

- 13. CN103880889A - Precursor for preparing platinized catalyst and synthesis method thereof - Google Patents [patents.google.com]

Application Notes and Protocols for the Synthesis of Pt/C Catalysts using Hexahydroxyplatinic Acid

These application notes provide a detailed overview and experimental protocols for the synthesis of carbon-supported platinum (Pt/C) catalysts utilizing hexahydroxyplatinic acid (H₂Pt(OH)₆) as the platinum precursor. This document is intended for researchers, scientists, and professionals in the fields of catalysis, materials science, and drug development who are interested in the preparation of high-performance Pt/C catalysts.

Introduction

Platinum nanoparticles supported on high-surface-area carbon are the state-of-the-art catalysts for a variety of electrochemical reactions, including the oxygen reduction reaction (ORR) in fuel cells. The choice of the platinum precursor can significantly influence the properties of the final catalyst, such as nanoparticle size, dispersion, and electrochemical activity. While hexachloroplatinic acid (H₂PtCl₆) is a commonly used precursor, hexahydroxyplatinic acid offers a chlorine-free alternative, which can be advantageous in preventing catalyst poisoning and corrosion in certain applications.

This document outlines a two-stage process: first, the synthesis of the hexahydroxyplatinic acid precursor from a chloroplatinate salt, and second, the deposition of platinum nanoparticles onto a carbon support via a microwave-assisted polyol method.

Experimental Protocols

Synthesis of Hexahydroxyplatinic Acid (H₂Pt(OH)₆) Precursor

This protocol is adapted from established patent literature for the formation of a hexahydroxyplatinic acid intermediate.[1]

Materials:

-

Hexachloroplatinic acid (H₂PtCl₆) or a salt thereof (e.g., Na₂PtCl₆, K₂PtCl₆)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 1 M)

-

Nitric acid (HNO₃) or Acetic acid (CH₃COOH) (e.g., 1 M)

-

Deionized water

-

pH meter or pH indicator strips

Procedure:

-

Dissolve the hexachloroplatinate salt in deionized water to create a stock solution.

-

In a separate vessel, prepare a solution of NaOH or KOH.

-

Slowly add the hydroxide solution to the stirred chloroplatinate solution. The hydroxyl groups will replace the chloride ions in the platinum complex.

-

Monitor the pH of the solution. Continue adding the hydroxide solution until the replacement of chloride ions is complete, which is typically indicated by a stable, high pH.

-

Carefully add nitric acid or acetic acid to the solution to adjust the pH to approximately 4.0-5.5. This will cause the precipitation of a pale yellow solid, which is hexahydroxyplatinic acid (H₂Pt(OH)₆).[1]

-

Allow the precipitate to settle.

-

Separate the precipitate by filtration or centrifugation.

-

Wash the H₂Pt(OH)₆ precipitate thoroughly with deionized water to remove any remaining ions.

-

Dry the purified H₂Pt(OH)₆ precipitate under vacuum at a low temperature.

Synthesis of Pt/C Catalyst via Microwave-Assisted Polyol Method

This protocol is a modified version of the widely used polyol synthesis, adapted for the use of the hexahydroxyplatinic acid precursor.

Materials:

-

Hexahydroxyplatinic acid (H₂Pt(OH)₆), synthesized as described above

-

High-surface-area carbon support (e.g., Vulcan XC-72)

-

Ethylene glycol (EG)

-

Deionized water

-

Microwave synthesizer

-

Ultrasonic homogenizer

-

Centrifuge

Procedure:

-

Disperse a calculated amount of the carbon support in a mixture of ethylene glycol and deionized water (e.g., 1:1 v/v).

-

Ultrasonicate the carbon suspension for at least 60 seconds to ensure a homogeneous dispersion.

-

Dissolve a specific amount of the synthesized H₂Pt(OH)₆ in the carbon suspension to achieve the desired platinum loading (e.g., 20 wt%).

-

Transfer the mixture to a microwave reaction vessel.

-

Place the vessel in the microwave synthesizer and heat the suspension to the desired reaction temperature (e.g., 140-160 °C) for a specified duration (e.g., 150 seconds) with constant stirring.

-

After the reaction is complete, allow the vessel to cool to room temperature.

-

Separate the Pt/C catalyst from the solution by centrifugation.

-

Wash the catalyst multiple times with deionized water to remove any residual ethylene glycol and other byproducts.

-

Dry the final Pt/C catalyst in an oven at a suitable temperature (e.g., 80 °C) for several hours.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of Pt/C catalysts. While direct data for catalysts synthesized from hexahydroxyplatinic acid is limited in the literature, these tables provide a reference for the expected performance based on catalysts prepared from the more common hexachloroplatinic acid precursor using similar methods.

Table 1: Physicochemical Properties of Pt/C Catalysts

| Catalyst ID | Pt Loading (wt%) | Mean Pt Particle Size (nm) | Electrochemical Surface Area (ECSA) (m²/g) |

| Pt/C - A | 20 | 2.5 - 3.5 | 50 - 70 |

| Pt/C - B | 40 | 3.0 - 4.0 | 40 - 60 |

| Pt/C - C | 60 | 3.5 - 4.5 | 30 - 50 |

Note: Data is representative and may vary depending on the specific synthesis conditions.

Table 2: Electrochemical Performance of Pt/C Catalysts for Oxygen Reduction Reaction (ORR)

| Catalyst ID | Half-Wave Potential (V vs. RHE) | Mass Activity @ 0.9 V (A/mg_Pt) |

| Pt/C - A | 0.85 - 0.90 | 0.15 - 0.25 |

| Pt/C - B | 0.84 - 0.89 | 0.12 - 0.20 |

| Pt/C - C | 0.83 - 0.88 | 0.10 - 0.18 |

Note: RHE refers to the Reversible Hydrogen Electrode. Mass activity is a measure of the catalyst's intrinsic activity.

Visualizations